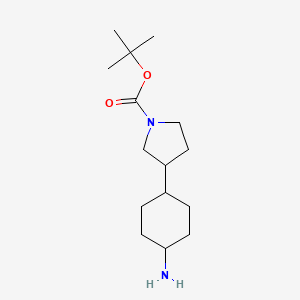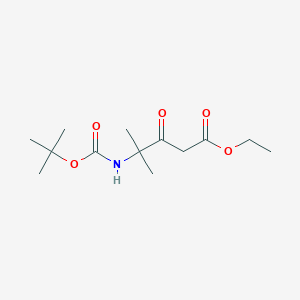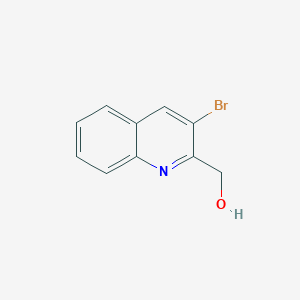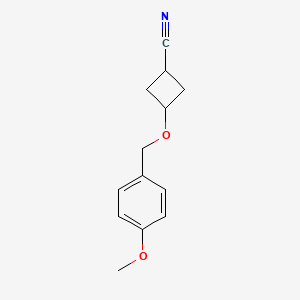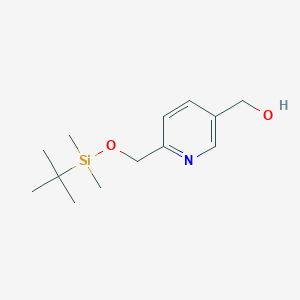
(6-(((Tert-butyldimethylsilyl)oxy)methyl)pyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(((Tert-butyldimethylsilyl)oxy)methyl)pyridin-3-yl)methanol: is a chemical compound that features a pyridine ring substituted with a methanol group and a tert-butyldimethylsilyl (TBDMS) protected hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(((Tert-butyldimethylsilyl)oxy)methyl)pyridin-3-yl)methanol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction conditions often include anhydrous solvents like dichloromethane (DCM) and are carried out under inert atmosphere to prevent moisture interference .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring purity, and implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can undergo reduction to form piperidine derivatives.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.
Reduction: Catalysts such as Pd/C (Palladium on carbon) in the presence of hydrogen gas.
Substitution: Fluoride sources like TBAF (Tetrabutylammonium fluoride) are used to remove the TBDMS group.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of deprotected hydroxymethyl pyridine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (6-(((Tert-butyldimethylsilyl)oxy)methyl)pyridin-3-yl)methanol serves as a building block for the synthesis of more complex molecules. Its protected hydroxyl group allows for selective reactions at other sites on the molecule .
Biology and Medicine
This compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that target specific biological pathways. Its structural features make it a valuable intermediate in medicinal chemistry .
Industry
In the chemical industry, it is used in the production of fine chemicals and as a precursor for various functional materials. Its stability and reactivity profile make it suitable for industrial applications .
Mechanism of Action
The mechanism by which (6-(((Tert-butyldimethylsilyl)oxy)methyl)pyridin-3-yl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tert-butyldimethylsilyl group provides stability and protection during synthetic transformations, ensuring the integrity of the hydroxymethyl group until it is selectively deprotected .
Comparison with Similar Compounds
Similar Compounds
(6-Hydroxymethylpyridin-3-yl)methanol: Lacks the TBDMS protection, making it more reactive but less stable.
(6-Methoxymethylpyridin-3-yl)methanol: Features a methoxy group instead of a hydroxyl group, altering its reactivity and solubility.
Uniqueness
The presence of the tert-butyldimethylsilyl group in (6-(((Tert-butyldimethylsilyl)oxy)methyl)pyridin-3-yl)methanol provides unique stability and protection during synthetic processes. This allows for selective reactions and deprotection steps, making it a versatile intermediate in complex organic synthesis .
Properties
Molecular Formula |
C13H23NO2Si |
|---|---|
Molecular Weight |
253.41 g/mol |
IUPAC Name |
[6-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-3-yl]methanol |
InChI |
InChI=1S/C13H23NO2Si/c1-13(2,3)17(4,5)16-10-12-7-6-11(9-15)8-14-12/h6-8,15H,9-10H2,1-5H3 |
InChI Key |
ZLDBICNGFOMZAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=NC=C(C=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


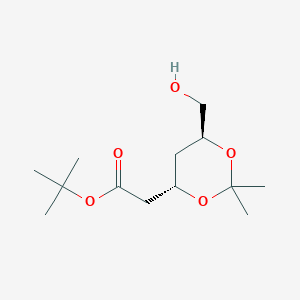

![5-Fluoro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13898083.png)

![2-Hydroxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13898097.png)
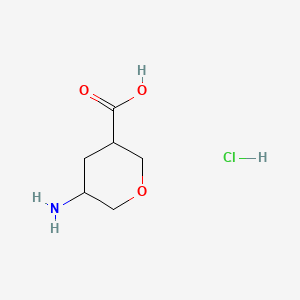
![Pentanamide, 4-methyl-3-oxo-N-[4-(phenylmethoxy)phenyl]-2-(phenylmethylene)-](/img/structure/B13898109.png)
![5-bromo-7H-dibenzo[c,g]carbazole](/img/structure/B13898114.png)
![(2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol](/img/structure/B13898117.png)

